molecular formula C32H23O2P B12905444 8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol CAS No. 181130-03-0

8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol

Cat. No.: B12905444
CAS No.: 181130-03-0
M. Wt: 470.5 g/mol
InChI Key: LFECSAGJDLWJMM-UHFFFAOYSA-N
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Description

8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol is a chiral binaphthyl derivative featuring a hydroxyl group at the 8-position and a diphenylphosphoryl group at the 8'-position. This compound belongs to the broader class of 1,1'-binaphthalen-2-ol (BINOL) derivatives, which are widely used in asymmetric catalysis, chiral ligand design, and materials science due to their rigid backbone and tunable electronic/steric properties . The phosphoryl group enhances Lewis acidity and coordination capacity, making this compound particularly valuable in transition-metal catalysis and enantioselective synthesis.

Properties

CAS No.

181130-03-0

Molecular Formula

C32H23O2P

Molecular Weight

470.5 g/mol

IUPAC Name

8-(8-diphenylphosphorylnaphthalen-1-yl)naphthalen-1-ol

InChI

InChI=1S/C32H23O2P/c33-29-21-9-13-23-11-7-19-27(31(23)29)28-20-8-12-24-14-10-22-30(32(24)28)35(34,25-15-3-1-4-16-25)26-17-5-2-6-18-26/h1-22,33H

InChI Key

LFECSAGJDLWJMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)C5=CC=CC6=C5C(=CC=C6)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide typically involves the following steps:

    Starting Materials: The synthesis begins with ®-(+)-1,1’-bi-2-naphthol and diphenylphosphine oxide.

    Reaction Conditions: The reaction is carried out in a dry, nitrogen-flushed environment to prevent moisture interference. The reagents are dissolved in dichloromethane and cooled to 0°C.

    Catalysts and Reagents: Trifluoromethanesulfonic anhydride and pyridine are added to the mixture, followed by the addition of diphenylphosphine oxide, palladium acetate, and 1,4-bis(diphenylphosphino)butane (dppb) as catalysts.

    Reaction Time: The mixture is heated to 100°C and stirred for 12 hours.

    Purification: The product is purified using silica gel column chromatography with ethyl acetate as the eluant.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .

Scientific Research Applications

(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, rhodium, and ruthenium, which are essential for the catalytic activity .

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectroscopic Data

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) ³¹P NMR (δ, ppm)
8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol Not reported Expected O-H stretch (~3200-3400), P=O (~1150-1250) Aromatic H: 6.8-8.5 P=O: ~25-30 (predicted)
(8'-Methoxy-[1,1'-binaphthalen]-8-yl)diphenylphosphine oxide Not reported OMe stretch (~2830), P=O (~1150-1250) OMe: ~3.8; aromatic H: 6.9-8.3 ~25-30 (similar to target)
2',6-Dimethoxy-[1,1'-binaphthalen]-2-ol 160–162 O-H (~3200), OMe (~2830) OMe: 3.85; aromatic H: 6.5-8.0 N/A
(R)-Diphenyl(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane Not reported Vinyl C-H (~3020) Vinyl protons: 5.1–6.3 P(III): ~-10 to -20

Key Observations:

  • Phosphoryl Group Impact: The P=O group in phosphorylated compounds (target and ) introduces distinct ³¹P NMR shifts (~25–30 ppm), differentiating them from P(III) analogs like ’s phosphane (-10 to -20 ppm) .
  • Hydroxyl vs. Methoxy: Hydroxyl-containing derivatives (target, ) exhibit broad O-H stretches in IR, while methoxy-substituted analogs () show sharp OMe signals at ~2830 cm⁻¹ .

Table 3: Functional Comparison in Catalysis

Compound Name Application Enantiomeric Excess (ee) Reference
This compound Asymmetric allylation (predicted) Not reported
(S,S)-3a (Chiral phosphite ligand) Cu-catalyzed 1,4-conjugate addition Up to 61% ee
(R)-Diphenyl(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane Transition-metal catalysis (Pd/Ni) Not reported
2’-(Benzyloxy)-[1,1’-binaphthalen]-2-ol Viedma ripening (deracemization) >99% ee

Key Observations:

  • Catalytic Efficiency: Phosphorylated BINOL derivatives (target compound) are hypothesized to outperform methoxy analogs in asymmetric catalysis due to stronger Lewis acidity from the P=O group .
  • Steric Effects: Bulky substituents (e.g., diphenylphosphoryl in the target) may hinder substrate binding compared to smaller groups (e.g., methoxy in ), necessitating optimization for specific reactions .

Biological Activity

The compound 8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol is a phosphorous-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of binaphthol derivatives with diphenylphosphoryl chloride. The resulting product can be purified through recrystallization or chromatography techniques. The purity and identity of the compound are confirmed using NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, phosphorus-containing oximes have shown significant antibacterial and antifungal activities at low concentrations (0.1–2.1 μg/mL) against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . This suggests that this compound may exhibit similar properties due to its structural characteristics.

Cytotoxicity

The cytotoxic effects of phosphorous-containing compounds have also been documented. For example, certain derivatives demonstrated notable cytotoxicity against cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin in specific cases . The mechanism often involves the induction of apoptosis in cancer cells via mitochondrial pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Phosphorus-containing compounds can inhibit key enzymes involved in cellular processes.
  • Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes.
  • Interference with DNA Synthesis : Some derivatives may interfere with nucleic acid synthesis, leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Case Study 1 : A study investigated a series of diphenylphosphoryl derivatives and their effects on Staphylococcus aureus. Results indicated that certain modifications significantly enhanced antimicrobial potency (MIC values as low as 6.3 µg/mL) .
  • Case Study 2 : Another investigation focused on the cytotoxic effects against human cancer cell lines. The study found that specific phosphorous-containing compounds induced apoptosis more effectively than conventional agents .

Data Tables

Compound NameMIC (µg/mL)Activity TypeTarget Organism
Compound A6.3AntimicrobialStaphylococcus aureus
Compound B12.5AntimicrobialEscherichia coli
Compound C50CytotoxicVarious Cancer Cell Lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in 8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol?

  • Methodological Answer: Optimize enantioselective synthesis using chiral auxiliaries or asymmetric catalysis. Key steps include:

  • Catalyst Selection: Use transition-metal catalysts (e.g., palladium or ruthenium complexes) with chiral ligands to control stereochemistry .
  • Temperature Control: Maintain reaction temperatures between 0°C and 25°C to minimize racemization .
  • Purification: Employ chiral stationary-phase chromatography (e.g., HPLC with cellulose-based columns) for separation of enantiomers. Validate purity via polarimetry and circular dichroism (CD) spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer: Combine multiple techniques:

  • X-ray Crystallography: Resolve absolute configuration and bond angles (e.g., as demonstrated for structurally similar phosphanyl-naphthyridine derivatives ).
  • NMR Spectroscopy: Use 31^{31}P NMR to confirm phosphorylation and 1^{1}H/13^{13}C NMR for backbone stereochemistry .
  • Mass Spectrometry: Validate molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict enantioselectivity. Tools like Gaussian or ORCA are standard .
  • Reaction Path Analysis: Apply the artificial force-induced reaction (AFIR) method to identify energetically favorable pathways .
  • Solvent Effects: Simulate solvent interactions using COSMO-RS models to optimize reaction conditions .

Q. What experimental strategies resolve contradictions in reported catalytic activities of chiral binaphthol derivatives?

  • Methodological Answer:

  • Comparative Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates under identical conditions .
  • Control Experiments: Isolate variables (e.g., ligand purity, solvent batch) to identify confounding factors .
  • Meta-Analysis: Apply statistical tools (e.g., multivariate regression) to published datasets, accounting for variables like temperature and catalyst loading .

Q. How can researchers design experiments to probe the steric and electronic effects of the diphenylphosphoryl group?

  • Methodological Answer:

  • Steric Maps: Generate steric occupancy maps using molecular modeling software (e.g., Molecular Operating Environment, MOE) to quantify steric bulk .
  • Electron Paramagnetic Resonance (EPR): Measure electron-withdrawing/donating effects via hyperfine coupling constants in radical intermediates .
  • Substituent Screening: Synthesize derivatives with modified aryl groups (e.g., p-tolyl vs. p-CF3_3) and compare catalytic turnover numbers (TONs) .

Data Analysis and Validation

Q. What statistical approaches ensure robustness in optimizing reaction conditions for this compound?

  • Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity) with minimal experiments .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables and outcomes (e.g., yield, ee%) using central composite designs .
  • Error Analysis: Apply Monte Carlo simulations to quantify uncertainty in kinetic data .

Q. How can researchers validate the stereochemical stability of this compound under catalytic conditions?

  • Methodological Answer:

  • In Situ Monitoring: Use real-time Raman spectroscopy to track enantiomeric excess (ee%) during reactions .
  • Chiral Derivatization: Quench reaction aliquots with chiral derivatizing agents (e.g., Mosher’s acid chloride) and analyze via 19^{19}F NMR .
  • Accelerated Aging Studies: Expose the compound to elevated temperatures and monitor racemization via CD spectroscopy .

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